molecular formula C12H17BO2 B1348812 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane CAS No. 24388-23-6

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Cat. No. B1348812
CAS RN: 24388-23-6
M. Wt: 204.08 g/mol
InChI Key: KKLCYBZPQDOFQK-UHFFFAOYSA-N
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Patent
US08860007B2

Procedure details

Phenyl boronic acid (100 g, 0.82 mol, 1 equiv.) and pinacol (96.92 g, 0.82 mol, 1 equiv.) were dissolved in toluene (500 mL) at room temperature. The cloudy solution was then placed on to a rotary evaporator and stirred for 2 hours at 60° C. After this period the solid had dissolved, concurrent with the formation of water (ca. 29.5 mL) as a second layer. The water was then removed in a separating funnel and the crude reaction filtered through Celite. Evaporation of the solvent yielded a clear pale yellow oil which solidified on cooling in a refrigerator to give the title compound in a near-quantitative yield as a white solid (ca. 167 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.92 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([B:7]([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O[C:11]([C:14](O)([CH3:16])[CH3:15])([CH3:13])[CH3:12]>C1(C)C=CC=CC=1>[C:1]1([B:7]2[O:9][C:14]([CH3:16])([CH3:15])[C:11]([CH3:13])([CH3:12])[O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
96.92 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cloudy solution was then placed on to a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
After this period the solid had dissolved, concurrent with the formation of water (ca. 29.5 mL) as a second layer
CUSTOM
Type
CUSTOM
Details
The water was then removed in a separating funnel
CUSTOM
Type
CUSTOM
Details
the crude reaction
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
yielded a clear pale yellow oil which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling in a refrigerator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)B1OC(C)(C)C(C)(C)O1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 167 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.